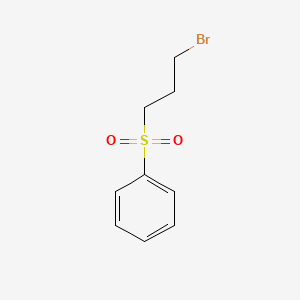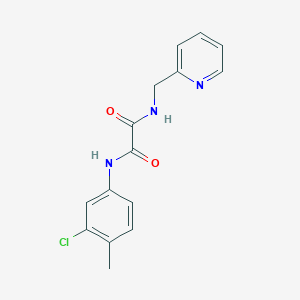![molecular formula C23H20N4O4 B2477040 3-[5-[[4-[(Prop-2-enoylamino)methyl]benzoyl]amino]pyridin-2-yl]oxybenzamide CAS No. 2198154-06-0](/img/structure/B2477040.png)
3-[5-[[4-[(Prop-2-enoylamino)methyl]benzoyl]amino]pyridin-2-yl]oxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[5-[[4-[(Prop-2-enoylamino)methyl]benzoyl]amino]pyridin-2-yl]oxybenzamide, commonly known as PDP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of PDP is not fully understood. However, studies have shown that PDP exerts its antitumor activity by inhibiting the activity of the proteasome, which is responsible for the degradation of proteins in cells. PDP has also been found to induce the accumulation of misfolded proteins in cancer cells, leading to their death.
Biochemical and Physiological Effects:
PDP has been found to have several biochemical and physiological effects. Studies have shown that PDP can induce the accumulation of misfolded proteins in cancer cells, leading to their death. PDP has also been found to inhibit the growth and metastasis of cancer cells in vitro and in vivo. Additionally, PDP has been found to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
One of the major advantages of PDP is its potent antitumor activity, which makes it a promising candidate for the development of anticancer drugs. PDP has also been found to have anti-inflammatory and antioxidant properties, which could have potential applications in the treatment of other diseases. However, one of the limitations of PDP is its complex synthesis process, which makes it difficult to produce in large quantities.
未来方向
There are several future directions for the study of PDP. One of the major areas of research is the development of PDP-based anticancer drugs. Studies have shown that PDP has potent antitumor activity and can induce apoptosis in cancer cells. Additionally, further research is needed to understand the mechanism of action of PDP and its biochemical and physiological effects. Another area of research is the development of more efficient synthesis methods for PDP, which could make it more accessible for research purposes.
Conclusion:
In conclusion, PDP is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PDP has potent antitumor activity and can induce apoptosis in cancer cells. Additionally, PDP has anti-inflammatory and antioxidant properties, which could have potential applications in the treatment of other diseases. Further research is needed to understand the mechanism of action of PDP and its biochemical and physiological effects.
合成方法
PDP can be synthesized through a multi-step process involving the reaction of various chemical compounds. The synthesis process involves the reaction of 2-chloro-5-nitropyridine with 4-aminobenzoic acid, followed by the reaction of the intermediate product with 4-[(prop-2-enoylamino)methyl]benzoic acid. This intermediate product is then reacted with 3,5-dihydroxybenzoyl chloride to form the final product, PDP.
科学研究应用
PDP has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of PDP is in the field of cancer research. Studies have shown that PDP has potent antitumor activity and can induce apoptosis in cancer cells. PDP has also been found to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
属性
IUPAC Name |
3-[5-[[4-[(prop-2-enoylamino)methyl]benzoyl]amino]pyridin-2-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O4/c1-2-20(28)25-13-15-6-8-16(9-7-15)23(30)27-18-10-11-21(26-14-18)31-19-5-3-4-17(12-19)22(24)29/h2-12,14H,1,13H2,(H2,24,29)(H,25,28)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMOVHHJDIYUVLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1=CC=C(C=C1)C(=O)NC2=CN=C(C=C2)OC3=CC=CC(=C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

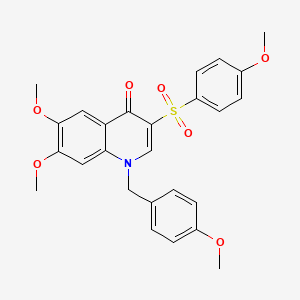
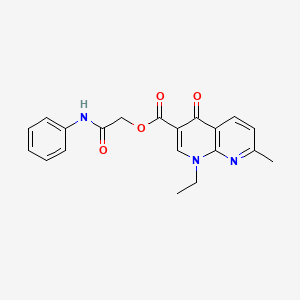
![1-(4-bromobenzyl)-3-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B2476962.png)
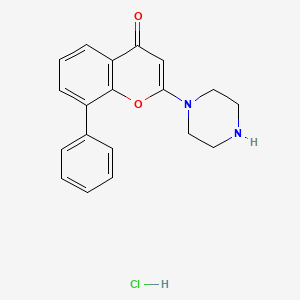
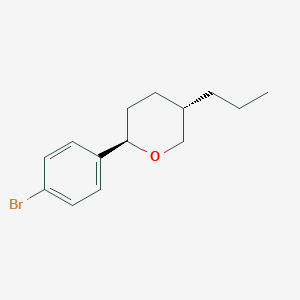

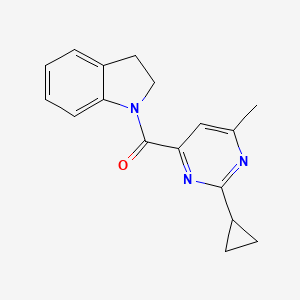
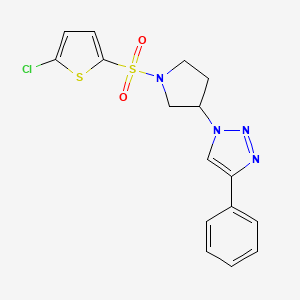
![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2476971.png)

![2-(benzylamino)-N-(4-methoxybenzyl)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2476973.png)
![6-(Azidomethyl)bicyclo[3.1.0]hexane](/img/structure/B2476974.png)
